![molecular formula C38H30Se2 B14401792 Bis[2-(diphenylmethyl)phenyl]diselane CAS No. 88048-86-6](/img/structure/B14401792.png)
Bis[2-(diphenylmethyl)phenyl]diselane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(diphenylmethyl)phenyl]diselane: is an organoselenium compound characterized by the presence of two selenium atoms bonded to two phenyl groups, each substituted with a diphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(diphenylmethyl)phenyl]diselane typically involves the reaction of diphenylmethyl chloride with sodium diselenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium atoms. The general reaction scheme is as follows: [ 2 \text{Ph}_2\text{CHCl} + \text{Na}_2\text{Se}_2 \rightarrow (\text{Ph}_2\text{CH})_2\text{Se}_2 + 2 \text{NaCl} ]
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis[2-(diphenylmethyl)phenyl]diselane can undergo oxidation reactions, forming selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: It can participate in nucleophilic substitution reactions, where the selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various organoselenium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis[2-(diphenylmethyl)phenyl]diselane is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for various organoselenium compounds.
Biology and Medicine: The compound has shown potential in biological applications due to its antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative damage. This property makes it a candidate for further research in the treatment of diseases associated with oxidative stress.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials that require the incorporation of selenium atoms.
Mecanismo De Acción
The mechanism by which Bis[2-(diphenylmethyl)phenyl]diselane exerts its effects is primarily through its ability to interact with free radicals and other reactive oxygen species. The selenium atoms in the compound can undergo redox cycling, which allows them to neutralize free radicals and prevent oxidative damage. This redox activity is central to its antioxidant properties.
Comparación Con Compuestos Similares
Diphenyl diselenide: Another organoselenium compound with similar antioxidant properties.
Bis[2-(phenylmethyl)phenyl]diselane: A structurally related compound with slightly different substituents.
Uniqueness: Bis[2-(diphenylmethyl)phenyl]diselane is unique due to the presence of the diphenylmethyl groups, which can influence its reactivity and stability. This structural feature may enhance its antioxidant properties compared to other diselenides.
Conclusion
This compound is a versatile organoselenium compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable reagent in organic synthesis and a promising candidate for further research in biology and medicine.
Propiedades
Número CAS |
88048-86-6 |
|---|---|
Fórmula molecular |
C38H30Se2 |
Peso molecular |
644.6 g/mol |
Nombre IUPAC |
1-benzhydryl-2-[(2-benzhydrylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C38H30Se2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)33-25-13-15-27-35(33)39-40-36-28-16-14-26-34(36)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28,37-38H |
Clave InChI |
ZBXDWTDBNYEYER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3[Se][Se]C4=CC=CC=C4C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





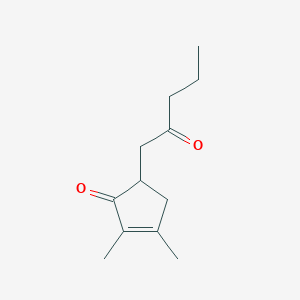
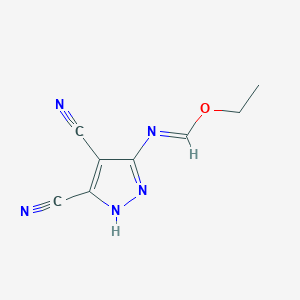
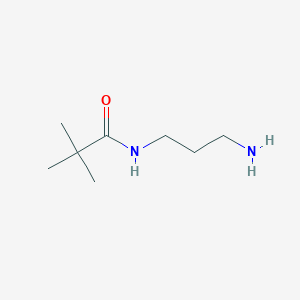
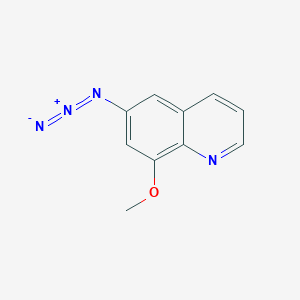
![1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane](/img/structure/B14401767.png)
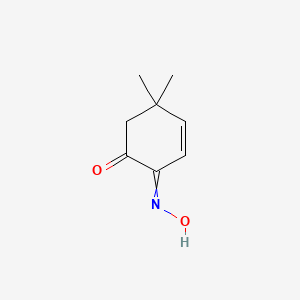
![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)

![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
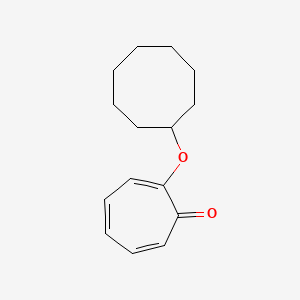
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)
